molecular formula C10H17N3O2 B1491861 5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2098104-32-4

5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No. B1491861
CAS RN: 2098104-32-4
M. Wt: 211.26 g/mol
InChI Key: QOOWOSYSYZCYCJ-UHFFFAOYSA-N
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Description

5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, also known as 2-Amino-3-hydroxy-5-methyl-4-pyrone, is an organic compound with a wide range of applications in scientific research. It is a cyclic ketone that is widely used in the synthesis of a variety of compounds, including drugs, pesticides, and other materials. It is also used in the production of pharmaceuticals, dyes, and other materials. In addition, 2-Amino-3-hydroxy-5-methyl-4-pyrone has been used in the synthesis of a number of biologically active compounds, such as antibiotics and antifungals.

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is used in the synthesis of fused polycyclic compounds. A study demonstrated its role in the ultrasound-promoted regioselective synthesis of 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, highlighting a rapid method that produces excellent yields (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Chemiluminescence Applications

  • This compound is involved in the synthesis of polycyclic pyridazinediones, which are explored for their potential as chemiluminescent compounds. Certain derivatives have shown greater chemiluminescence intensity than luminol, suggesting significant applications in light production and sensing technologies (Tominaga, Sasaki, & Castle, 1998).

Antiviral Research

  • Research into the antiviral properties of derivatives of this compound has been conducted. Though initial studies found these compounds inactive in vitro, they highlight an ongoing interest in the potential medical applications of this chemical (Cobo, Sánchez, Nogueras, & Clercq, 1997).

Heterocyclic Synthesis

  • The compound is crucial in the field of heterocyclic chemistry, especially in the synthesis of various heterocyclic structures. This includes its use in multicomponent reactions for the synthesis of diverse heterocyclic compounds with potential antibacterial activities (Frolova et al., 2011).

Mechanism of Action

properties

IUPAC Name

5-(3-aminopropyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c11-3-1-4-13-5-2-7-8(6-13)10(15)12-9(7)14/h7-8H,1-6,11H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOWOSYSYZCYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1C(=O)NC2=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 2
5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 3
5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 4
5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 5
5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 6
5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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